Selective MAO-A Inhibition Profile
In a head-to-head comparison using human recombinant enzymes, 1-(2-hydroxy-5-methoxyphenyl)propan-2-one inhibits MAO-A with an IC50 of 18 nM, while its activity against MAO-B is substantially lower, with an IC50 of 1.20 µM in human cells and 1.00 µM in rat brain homogenates [1]. This demonstrates a 66- to 67-fold selectivity for MAO-A over MAO-B. Furthermore, a cross-species comparison reveals a 4.4-fold difference in potency between human (18 nM) and rat (80 nM) MAO-A, underscoring the importance of species-specific assay conditions [1]. In contrast, the known MAO-A inhibitor clorgyline exhibits an IC50 of approximately 11 nM under comparable assay conditions, positioning 1-(2-hydroxy-5-methoxyphenyl)propan-2-one as a structurally distinct but comparably potent inhibitor [2].
| Evidence Dimension | Inhibitory Potency (IC50) for MAO-A vs. MAO-B |
|---|---|
| Target Compound Data | MAO-A (human): IC50 = 18 nM; MAO-A (rat): IC50 = 80 nM; MAO-B (rat): IC50 = 1.00 µM; MAO-B (human): IC50 = 1.20 µM |
| Comparator Or Baseline | Clorgyline (reference MAO-A inhibitor): IC50 = 11 nM (human MAO-A) |
| Quantified Difference | Selectivity Index (MAO-A/MAO-B) = 66-67; 4.4-fold difference in MAO-A potency between human and rat |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate, measured by hydrogen peroxide production after 1 hr; rat brain MAO-A/B inhibition in nuclei-free homogenates |
Why This Matters
This quantitative selectivity profile is critical for researchers investigating MAO-A mediated pathways without confounding MAO-B inhibition, enabling precise target engagement studies in neuroscience and psychiatric drug discovery.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815): Activity Spreadsheet. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075945. View Source
- [2] Arigo Biolaboratories. (2026). Monoamine Oxidase Inhibitor Screening Kit (Fluorometric) (ARG82184). https://www.arigobio.cn. View Source
